molecular formula C11H14ClNO2S B13509487 Ethyl 3-((4-amino-2-chlorophenyl)thio)propanoate

Ethyl 3-((4-amino-2-chlorophenyl)thio)propanoate

Cat. No.: B13509487
M. Wt: 259.75 g/mol
InChI Key: QCHPUQAPIXDEMP-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate is an organic compound that features a propanoate ester functional group, a sulfanyl linkage, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-amino-2-chlorothiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol displaces the bromide ion from the ethyl 3-bromopropanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(aminocarbonyl)hydrazono]-3-[(4-chlorophenyl)sulfanyl]propanoate
  • Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate is unique due to the presence of both an amino and a chloro substituent on the phenyl ring, as well as the sulfanyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

ethyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H14ClNO2S/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

QCHPUQAPIXDEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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